molecular formula C5H8O2 B098523 (S)-gamma-valerolactone CAS No. 19041-15-7

(S)-gamma-valerolactone

Cat. No. B098523
CAS RN: 19041-15-7
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-BYPYZUCNSA-N
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Patent
US05883266

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 245° C.
CUSTOM
Type
CUSTOM
Details
300° C.
CUSTOM
Type
CUSTOM
Details
about 80 minutes
Duration
80 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(CCC(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05883266

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 245° C.
CUSTOM
Type
CUSTOM
Details
300° C.
CUSTOM
Type
CUSTOM
Details
about 80 minutes
Duration
80 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(CCC(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05883266

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 245° C.
CUSTOM
Type
CUSTOM
Details
300° C.
CUSTOM
Type
CUSTOM
Details
about 80 minutes
Duration
80 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(CCC(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05883266

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 245° C.
CUSTOM
Type
CUSTOM
Details
300° C.
CUSTOM
Type
CUSTOM
Details
about 80 minutes
Duration
80 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(CCC(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05883266

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C1NC2NC(N)=NC(=[O:14])C=2N2C1CN(C1C=CC(C(N[C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28](O)=O)=O)=CC=1)C2.[C:34](O)(=[O:40])[CH2:35][CH2:36][C:37]([CH3:39])=[O:38]>[O-2].[Cr+3].[Cu+2]>[C:31]1(=[O:33])[O:32][CH:27]([CH3:28])[CH2:26][CH2:25]1.[CH2:34]([OH:40])[CH2:35][CH2:36][CH:37]([OH:38])[CH3:39].[OH2:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 245° C.
CUSTOM
Type
CUSTOM
Details
300° C.
CUSTOM
Type
CUSTOM
Details
about 80 minutes
Duration
80 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(C)O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%
Name
Type
product
Smiles
C(CCC(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.